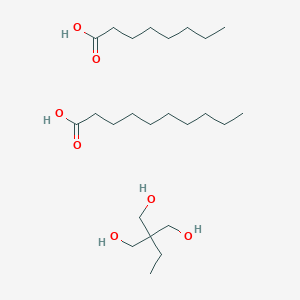
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid is a compound with the molecular formula C24H50O7. It is also known by various names such as caprylic acid, capric acid, trimethylolpropane ester, and others . This compound is a triester formed from the esterification of decanoic acid and octanoic acid with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol . It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid typically involves the esterification of decanoic acid and octanoic acid with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. This reaction is usually carried out in the presence of an acid catalyst under controlled temperature and pressure conditions . The reaction can be represented as follows:
[ \text{Decanoic acid} + \text{Octanoic acid} + \text{2-ethyl-2-(hydroxymethyl)propane-1,3-diol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete esterification, and the product is then purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms substituted esters or alcohols.
Applications De Recherche Scientifique
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects . In chemical reactions, it acts as a reactant or catalyst, facilitating the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caprylic acid: An eight-carbon saturated fatty acid with similar properties.
Capric acid: A ten-carbon saturated fatty acid with similar properties.
Trimethylolpropane ester: A triester with similar chemical structure and properties.
Uniqueness
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid is unique due to its specific combination of decanoic acid, octanoic acid, and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Propriétés
Numéro CAS |
11138-60-6 |
|---|---|
Formule moléculaire |
C24H50O7 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H14O3/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-6(3-7,4-8)5-9/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);7-9H,2-5H2,1H3 |
Clé InChI |
ZDIYIODMIWSRET-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCC(CO)(CO)CO |
SMILES canonique |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCC(CO)(CO)CO |
Key on ui other cas no. |
93384-77-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















